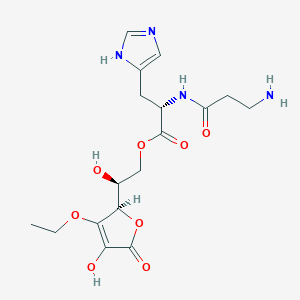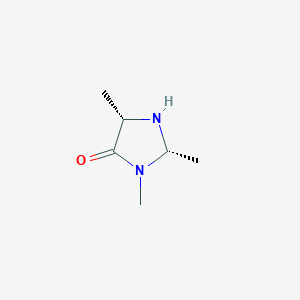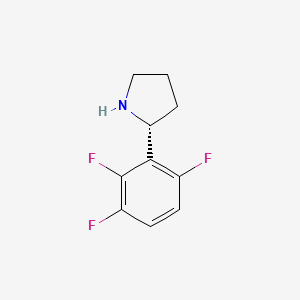
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one is a chiral compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and an aminoethyl side chain. The presence of the chlorine atom and the chiral center at the aminoethyl group adds to its chemical complexity and potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroquinolin-2(1H)-one.
Chiral Amination:
Reaction Conditions: Common reagents include amine hydrochloride salts, which act as bifunctional reagents for the radical aminochlorination of maleimides. The reaction conditions often involve the use of copper catalysts and mild temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable routes such as:
Hydrogenation of Nitriles: Using heterogeneous cobalt catalysts for the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia.
Catalytic Amination: Employing transition metal catalysts to facilitate the selective synthesis of primary amines under controlled conditions.
化学反应分析
Types of Reactions
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation Products: Imines, amides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Amino or thiol-substituted quinoline derivatives.
科学研究应用
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
1-Phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides: Potent NMDA receptor antagonists with a cyclopropane structure.
Ethyl 4-amino benzoate: A compound with potential electro-optical applications.
Uniqueness
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one is unique due to its specific combination of a quinoline core, chiral aminoethyl group, and chlorine atom. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
分子式 |
C11H11ClN2O |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
3-[(1S)-1-aminoethyl]-6-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15/h2-6H,13H2,1H3,(H,14,15)/t6-/m0/s1 |
InChI 键 |
ZUQJYZAPOPVHNH-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |
规范 SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


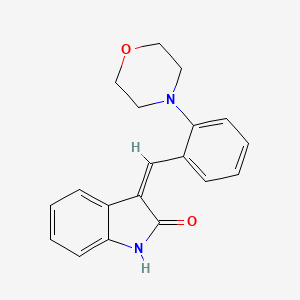
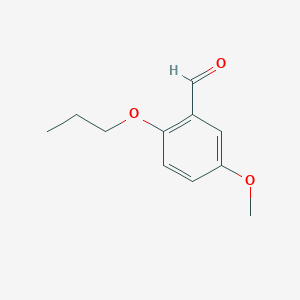
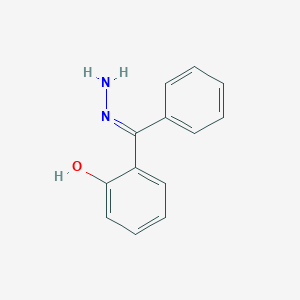
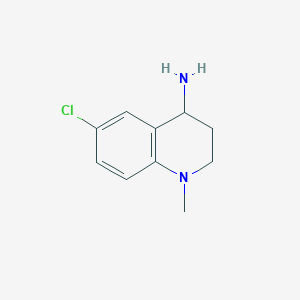
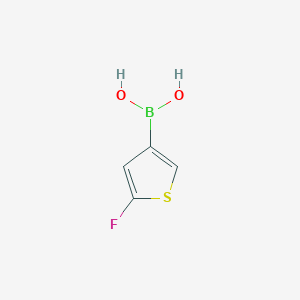
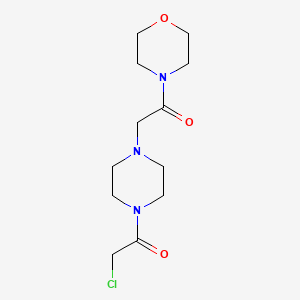
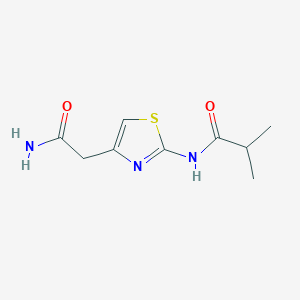
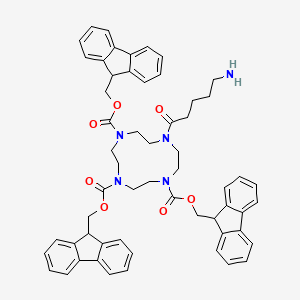
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)


